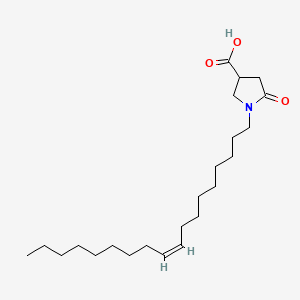
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a long aliphatic chain with a double bond in the Z-configuration, attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as octadec-9-enoic acid and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Continuous flow systems: To ensure efficient mixing and reaction control.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: More oxidized ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and enzymes.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacology: Studied for its effects on various biological targets.
Industry
Material Science: Used in the development of novel materials with specific properties.
Cosmetics: Potential ingredient in skincare formulations due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as oxidative stress response or inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(E)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with the double bond in the E-configuration.
Uniqueness
Structural Features: The Z-configuration of the double bond and the specific positioning of the functional groups make it unique.
Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of its functional groups.
This detailed overview provides a comprehensive understanding of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
CAS-Nummer |
94108-41-5 |
|---|---|
Molekularformel |
C23H41NO3 |
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9- |
InChI-Schlüssel |
OLRBXRSNJFXWTD-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
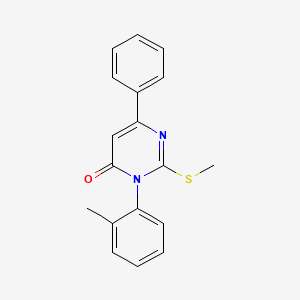
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)

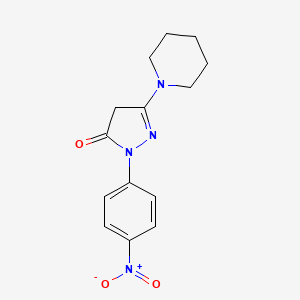
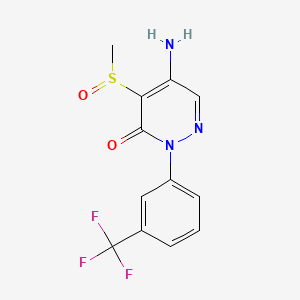

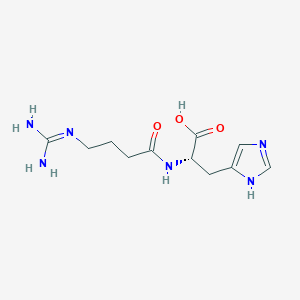
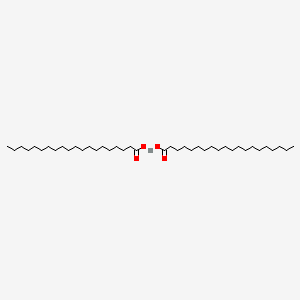

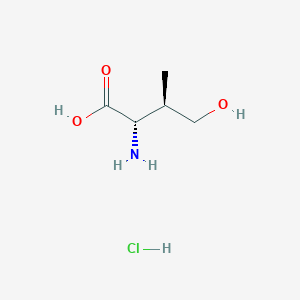
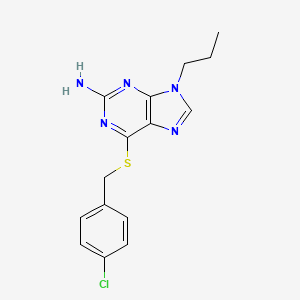
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
